molecular formula C21H17FN2O7 B14750420 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid

4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid

Cat. No.: B14750420
M. Wt: 428.4 g/mol
InChI Key: QVXBGKORVYTIPD-HTXNQAPBSA-N
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Description

4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with fluorophenyl, nitrophenyl, and butanoic acid groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the butanoic acid group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include ketones, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid
  • 4-{2-(2-chlorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid

Uniqueness

Compared to similar compounds, 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17FN2O7

Molecular Weight

428.4 g/mol

IUPAC Name

4-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C21H17FN2O7/c22-15-5-2-1-4-14(15)18-17(19(27)12-7-9-13(10-8-12)24(30)31)20(28)21(29)23(18)11-3-6-16(25)26/h1-2,4-5,7-10,18,27H,3,6,11H2,(H,25,26)/b19-17+

InChI Key

QVXBGKORVYTIPD-HTXNQAPBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCC(=O)O)F

Origin of Product

United States

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